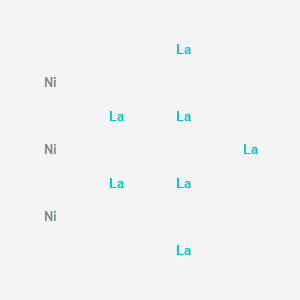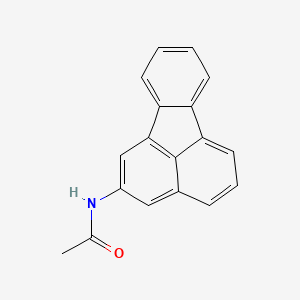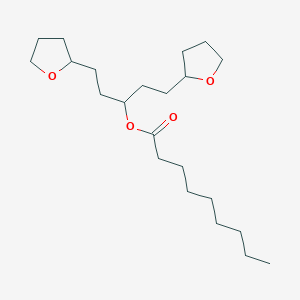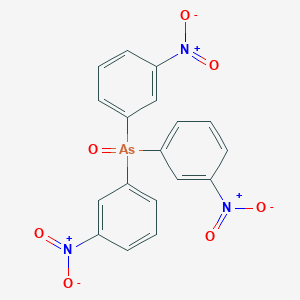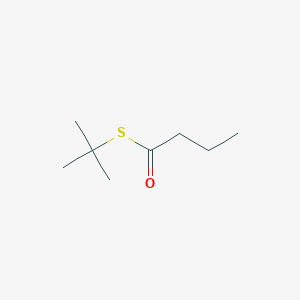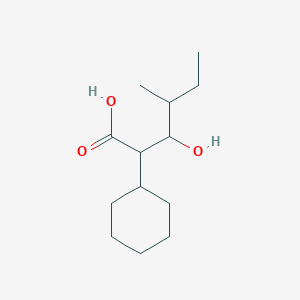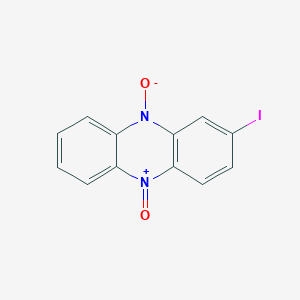
2-Iodo-10-oxidophenazin-5-ium 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Iodo-10-oxidophenazin-5-ium 5-oxide typically involves the iodination of phenazine derivatives followed by oxidation. One common method includes the reaction of phenazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Iodo-10-oxidophenazin-5-ium 5-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-10-oxidophenazin-5-ium 5-oxide involves its interaction with cellular components, leading to oxidative stress and cell death. The compound targets cellular membranes and DNA, causing damage through the generation of reactive oxygen species (ROS). This oxidative damage disrupts cellular functions and induces apoptosis in cancer cells .
Comparison with Similar Compounds
2-Iodo-10-oxidophenazin-5-ium 5-oxide is compared with other phenazine derivatives such as iodinin and myxin. While all these compounds share a phenazine core structure, this compound is unique due to the presence of the iodine atom and the oxidized state of the phenazine ring. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Similar Compounds
- Iodinin
- Myxin
- Phenazine-1-carboxylic acid
- Pyocyanin
Properties
CAS No. |
6968-43-0 |
|---|---|
Molecular Formula |
C12H7IN2O2 |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
2-iodo-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H7IN2O2/c13-8-5-6-11-12(7-8)15(17)10-4-2-1-3-9(10)14(11)16/h1-7H |
InChI Key |
XCNIONSCIZPDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)I)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
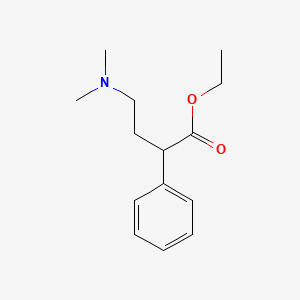
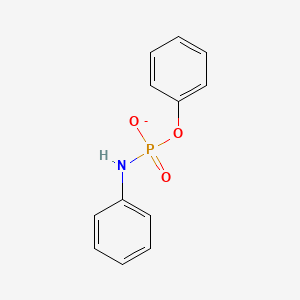
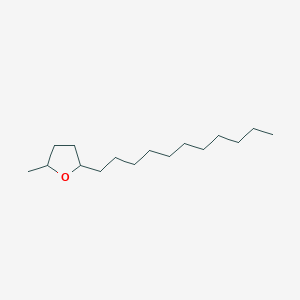
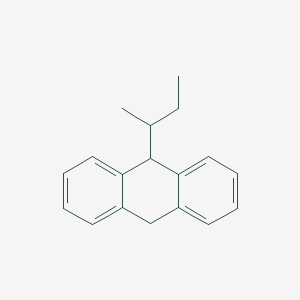
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
